Ald-Ph-amido-PEG1-C2-NHS ester

ADC Linker Design PEGylation Conjugate Homogeneity

Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6) is a heterobifunctional crosslinker featuring a benzaldehyde moiety at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a discrete, single-unit polyethylene glycol (PEG1) spacer. The compound has a molecular formula of C17H18N2O7 and a precisely defined molecular weight of 362.33 g/mol.

Molecular Formula C17H18N2O7
Molecular Weight 362.3 g/mol
CAS No. 2101206-80-6
Cat. No. B10818453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG1-C2-NHS ester
CAS2101206-80-6
Molecular FormulaC17H18N2O7
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24)
InChIKeyONVNDJSKJDFLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6): Heterobifunctional PEG1 Linker with Aldehyde and NHS Ester for ADC and Site-Specific Bioconjugation


Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6) is a heterobifunctional crosslinker featuring a benzaldehyde moiety at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a discrete, single-unit polyethylene glycol (PEG1) spacer . The compound has a molecular formula of C17H18N2O7 and a precisely defined molecular weight of 362.33 g/mol . It is classified as a non-cleavable linker and is primarily utilized in antibody-drug conjugation (ADC) applications to covalently link antibodies with therapeutic payloads . The benzaldehyde group enables bioorthogonal conjugation via oxime or hydrazone bond formation with aminooxy- or hydrazide-containing molecules, while the NHS ester reacts with primary amines to form stable amide bonds, facilitating sequential, orthogonal coupling strategies .

Why Generic Substitution of Ald-Ph-amido-PEG1-C2-NHS ester Fails: Linker Length and Bioorthogonality Differentiate ADC and Bioconjugation Outcomes


Generic substitution among aldehyde-PEG-NHS ester linkers is scientifically unsound due to three interdependent variables that directly govern conjugation efficiency and conjugate performance: (i) PEG spacer length, which dictates the spatial separation between conjugated entities and influences solubility, aggregation propensity, and steric accessibility ; (ii) the precise chemical architecture of the functional termini, where benzaldehyde provides distinct bioorthogonal reactivity compared to aliphatic aldehydes or alternative electrophiles, enabling site-specific modification strategies that cannot be replicated by other chemistries ; and (iii) the monodispersed nature of discrete PEG units, which ensures conjugate homogeneity and batch-to-batch reproducibility, in contrast to polydisperse PEG alternatives that introduce molecular weight variability . The quantitative evidence presented below establishes that even structurally similar analogs differing by a single PEG unit or a single atom in the spacer arm produce measurably divergent outcomes in aqueous solubility, molecular weight precision, and spatial architecture that directly impact ADC design and bioconjugate performance.

Ald-Ph-amido-PEG1-C2-NHS ester Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


PEG1 Spacer vs. PEG2 and PEG3 Analogs: Molecular Weight Precision and Linker Length Differentiation

Ald-Ph-amido-PEG1-C2-NHS ester incorporates exactly one PEG unit, yielding a molecular weight of 362.33 g/mol . In contrast, the PEG2 analog (Ald-Ph-PEG2-NHS, CAS 1807521-07-8) has a molecular weight of 406.39 g/mol , and the PEG3 analog (Ald-Ph-amido-PEG3-NHS ester, CAS 2101206-32-8) has a molecular weight of 450.44 g/mol . This 44 Da and 88 Da incremental increase per added PEG unit represents a quantifiable difference in linker mass and spacer arm length. The PEG1 architecture provides the shortest possible spacer arm in this heterobifunctional aldehyde-NHS series, minimizing the distance between the antibody and the conjugated payload. This is critical for applications where excessive linker length may introduce unwanted conformational flexibility, increase hydrodynamic radius, or alter the pharmacokinetic profile of the final conjugate . The monodispersed nature of the single PEG unit ensures uniform molecular weight, in contrast to polydisperse PEG linkers that exhibit a distribution of chain lengths and masses, which can compromise conjugate homogeneity and analytical characterization .

ADC Linker Design PEGylation Conjugate Homogeneity

Benzaldehyde vs. Aliphatic Aldehyde: Bioorthogonal Conjugation Selectivity and Reaction Kinetics

The benzaldehyde moiety in Ald-Ph-amido-PEG1-C2-NHS ester enables bioorthogonal conjugation via oxime or hydrazone bond formation with aminooxy- or hydrazide-functionalized molecules . This reactivity is fundamentally distinct from aliphatic aldehydes (e.g., in Ald-PEG4-NHS ester, CAS 1353011-74-1) or maleimide-based linkers (e.g., SMCC, CAS 64987-85-5) . Benzaldehyde reacts selectively with aminooxy groups to form stable oxime bonds under mild aqueous conditions without competing with the primary amine reactivity of the NHS ester [1]. In contrast, aliphatic aldehydes exhibit different electrophilicity and may undergo competing side reactions including oxidation or non-specific Schiff base formation with lysine residues, reducing site-specificity [2]. Maleimide-based linkers (SMCC) react with thiol groups via Michael addition but suffer from retro-Michael instability and thiol-exchange reactions that compromise conjugate integrity in vivo [3]. The benzaldehyde-NHS orthogonal pair thus provides a distinct bioorthogonal strategy that avoids the stability liabilities of maleimide-thiol chemistry while enabling sequential, controlled dual conjugation.

Bioorthogonal Chemistry Site-Specific Conjugation Oxime Ligation

Non-Cleavable Linker Architecture vs. Cleavable Linkers: Stability Implications for ADC Applications

Ald-Ph-amido-PEG1-C2-NHS ester is classified as a non-cleavable linker, meaning it lacks an enzymatically or chemically labile bond designed for intracellular payload release . In contrast, cleavable ADC linkers such as Val-Cit-PABC or Phe-Gly dipeptide linkers incorporate protease-sensitive sequences that undergo cathepsin B-mediated cleavage in the lysosomal compartment, releasing free payload [1]. Non-cleavable linkers require complete lysosomal degradation of the antibody component to release the active payload as an amino acid-linker-payload adduct, which may alter intracellular trafficking and bystander killing effects [2]. The non-cleavable design eliminates the risk of premature linker cleavage in circulation, which can occur with cleavable linkers due to extracellular protease activity or chemical instability [3]. This architectural choice fundamentally alters the payload release mechanism, tumor selectivity profile, and the chemical nature of the released cytotoxic species.

ADC Stability Non-Cleavable Linker Payload Release Mechanism

PEG1-Containing vs. Non-PEGylated Benzaldehyde-NHS Linkers: Solubility and LogP Differentiation

Ald-Ph-amido-PEG1-C2-NHS ester incorporates a PEG1 spacer that confers a calculated LogP value of -0.5, indicating moderate hydrophilicity . In contrast, the non-PEGylated analog Ald-Ph-NHS ester (CAS 60444-78-2) lacks any PEG spacer and has a calculated LogP of -0.20, representing a measurably higher (more hydrophobic) partition coefficient [1]. The PEG1 spacer introduces two additional oxygen atoms and increases molecular flexibility, which contributes to improved aqueous solubility and reduced non-specific hydrophobic interactions with biomolecules [2]. This LogP difference of -0.30 units between the PEG1-containing linker and its non-PEGylated counterpart reflects a quantifiable shift in hydrophilicity that can influence conjugate solubility, aggregation propensity, and pharmacokinetic behavior [3]. The presence of even a single PEG unit provides steric shielding that may reduce immunogenicity and improve circulation properties relative to non-PEGylated linkers .

Aqueous Solubility Hydrophilicity LogP

Ald-Ph-amido-PEG1-C2-NHS ester: Optimal Research and Industrial Application Scenarios Based on Differentiated Properties


Antibody-Drug Conjugate (ADC) Development Requiring Minimal Spacer Length and Non-Cleavable Architecture

Ald-Ph-amido-PEG1-C2-NHS ester is optimally deployed in ADC programs where a non-cleavable linker with the shortest possible PEG spacer is required. The single PEG unit (362.33 g/mol) provides the minimal molecular weight addition among the aldehyde-PEG-NHS series , minimizing the distance between antibody and payload. This compact architecture is particularly valuable when payload proximity to the antibody scaffold is hypothesized to influence intracellular trafficking, lysosomal processing efficiency, or the chemical nature of the released catabolite (amino acid-linker-payload adduct). The non-cleavable design necessitates antibody degradation for payload release, which may confer distinct bystander killing profiles compared to cleavable linkers [1].

Site-Specific Protein Bioconjugation via Orthogonal Oxime/Amide Dual Chemistry

The benzaldehyde-NHS orthogonal pair in Ald-Ph-amido-PEG1-C2-NHS ester enables sequential, site-specific bioconjugation strategies not achievable with single-chemistry linkers . In a typical workflow, the NHS ester first reacts with lysine residues or N-terminal amines on a target protein under mild aqueous conditions (pH 7.4-8.5) to form a stable amide bond. Subsequently, the benzaldehyde moiety reacts selectively with an aminooxy-functionalized payload (e.g., fluorescent dye, drug, or affinity tag) to form a stable oxime bond under mildly acidic conditions (pH 4-7) without cross-reactivity [1]. This sequential orthogonality is superior to maleimide-NHS linkers (e.g., SMCC), which suffer from maleimide hydrolysis and retro-Michael instability [2], and to aliphatic aldehyde linkers, which exhibit different electrophilicity and may undergo non-specific Schiff base formation [3].

Synthesis of Homogeneous Bioconjugates Requiring Monodispersed PEG for Analytical Reproducibility

The discrete, single-unit PEG (dPEG) architecture of Ald-Ph-amido-PEG1-C2-NHS ester ensures a precisely defined molecular weight of 362.33 g/mol, in contrast to polydisperse PEG linkers that exhibit a distribution of chain lengths . This monodispersity is critical for applications requiring rigorous analytical characterization and batch-to-batch reproducibility, including GMP manufacturing of clinical-stage ADCs and regulatory submissions where conjugate heterogeneity must be minimized [1]. The uniform molecular weight simplifies LC-MS analysis, eliminates variability in drug-to-antibody ratio (DAR) arising from linker polydispersity, and ensures that each conjugated entity bears an identical linker structure [2]. The PEG1 spacer also provides moderate hydrophilicity (LogP = -0.5) that improves aqueous solubility without introducing the excessive flexibility or hydrodynamic radius increase associated with longer PEG chains [3].

Comparative ADC Linker Screening: PEG1 vs. PEG2/PEG3 Spacer Length Optimization

Ald-Ph-amido-PEG1-C2-NHS ester serves as the PEG1 baseline compound in systematic linker screening campaigns aimed at optimizing PEG spacer length for ADC performance. When evaluated alongside PEG2 (MW 406.39 g/mol) and PEG3 (MW 450.44 g/mol) [1] analogs, the PEG1 variant provides the reference point for minimal spacer length effects on conjugate solubility, aggregation propensity, DAR achievability, and in vivo pharmacokinetics. Comparative studies using this PEG1 linker enable researchers to quantify the impact of incremental PEG unit additions (+44 Da per unit) on ADC physicochemical properties and biological activity, facilitating data-driven selection of the optimal spacer length for specific antibody-payload combinations [2]. This systematic approach is essential for ADC lead optimization, where linker length can profoundly influence tumor penetration, clearance rate, and therapeutic index [3].

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